1-Acetylaspidoalbidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

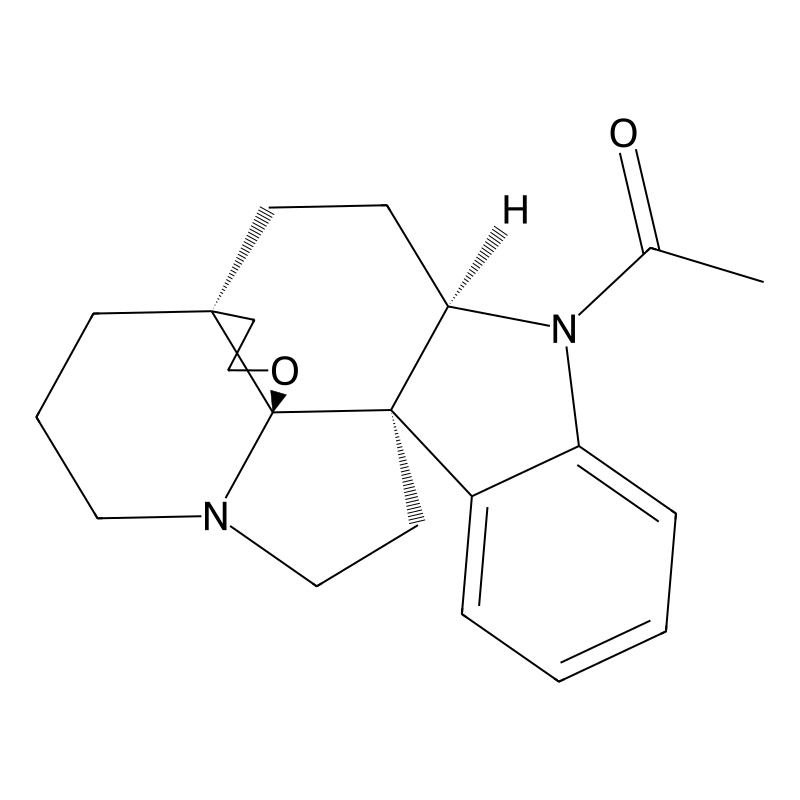

1-Acetylaspidoalbidine is a naturally occurring alkaloid derived from the Aspidosperma species, specifically recognized as a member of the Aspidosperma alkaloids. This compound is structurally characterized by a pentacyclic framework, which includes multiple stereogenic centers. The chemical formula for 1-acetylaspidoalbidine is , and it features a unique arrangement of carbon, nitrogen, and oxygen atoms that contribute to its biological activity and potential therapeutic applications.

The compound has garnered interest due to its structural complexity and the challenges associated with its synthesis, which involves intricate

Additionally, the synthesis pathway often includes:

- A tandem [4 + 2]/[3 + 2] cycloaddition cascade that allows for the formation of multiple rings and stereogenic centers in one step.

- The introduction of a tetrahydrofuran ring through an intramolecular alcohol addition to an iminium ion, which is formed during the cycloadduct process .

These reactions are crucial for achieving high yields and maintaining the integrity of the compound's stereochemistry.

1-Acetylaspidoalbidine exhibits notable biological activities, primarily attributed to its structural characteristics. Research indicates that it possesses antitumor properties, making it a candidate for further investigation in cancer therapeutics. The compound has shown activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Moreover, like other alkaloids from the Aspidosperma genus, 1-acetylaspidoalbidine may interact with biological receptors or enzymes, influencing physiological pathways related to cell growth and apoptosis. Further studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of 1-acetylaspidoalbidine can be achieved through several methodologies. The most prominent method involves:

- Total Synthesis via Cycloaddition: This method employs a series of cycloaddition reactions starting from protected tryptamine or similar precursors. The process typically includes:

Alternative synthetic approaches may also involve modifications to existing alkaloid structures or utilizing different starting materials that can lead to the formation of 1-acetylaspidoalbidine through novel reaction pathways.

The applications of 1-acetylaspidoalbidine are primarily centered around its potential medicinal uses. As an alkaloid with demonstrated biological activity:

- Pharmaceutical Development: It is being explored for its anticancer properties and could serve as a lead compound in drug development.

- Research Tool: Its unique structure makes it valuable in biochemical research, particularly in studies related to alkaloid chemistry and pharmacology.

Furthermore, ongoing research may uncover additional therapeutic applications in treating other diseases influenced by cellular growth mechanisms.

Interaction studies involving 1-acetylaspidoalbidine focus on understanding how this compound interacts with various biological targets. These studies typically assess:

- Binding Affinity: Evaluating how well 1-acetylaspidoalbidine binds to specific receptors or enzymes implicated in disease pathways.

- Synergistic Effects: Investigating whether it enhances or diminishes the effects of other therapeutic agents when used in combination therapies.

Such studies are critical for determining the clinical relevance of 1-acetylaspidoalbidine and optimizing its use in therapeutic settings.

Several compounds share structural similarities with 1-acetylaspidoalbidine, primarily within the Aspidosperma alkaloid family. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fendleridine | Similar pentacyclic structure | Antitumor activity |

| Aspidoalbidine | Core structure similar to 1-acetylaspidoalbidine | Anticancer properties |

| Vinblastine | Contains a similar indole structure | Chemotherapeutic agent |

| Vindoline | Related structural framework | Anticancer activity |

Uniqueness of 1-Acetylaspidoalbidine: While sharing a common structural theme with these compounds, 1-acetylaspidoalbidine's specific stereochemistry and functional groups may confer distinct biological properties that warrant further investigation.

1-Acetylaspidoalbidine represents a fascinating member of the Aspidosperma alkaloid family, characterized by its intricate pentacyclic framework that forms the foundation of its molecular architecture [3]. This naturally occurring compound, isolated from plants such as Aspidosperma pyrifolium, possesses a molecular formula of C21H26N2O2 with a molecular weight of 338.4 g/mol [2]. The core structure features a hexacyclic system that includes five carbocyclic rings and one heterocyclic ring, specifically a tetrahydrofuran bridge that contributes significantly to the compound's rigidity and three-dimensional conformation [3] [4].

The molecular framework of 1-Acetylaspidoalbidine is distinguished by its unique N,O-ketal functionality embedded within the characteristic Aspidosperma alkaloid pentacyclic ring system [3]. This structural feature represents one of the most distinctive aspects of the aspidoalbine family of alkaloids to which 1-Acetylaspidoalbidine belongs [3] [10]. The compound's architecture includes an indole core structure that serves as the foundation upon which the additional rings are constructed, creating a complex fused ring system [3].

Several key functional groups define the reactivity and properties of 1-Acetylaspidoalbidine. The most prominent include:

| Feature | Description |

|---|---|

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 338.4 g/mol |

| Chemical Structure Type | Pentacyclic indole alkaloid |

| Ring System | Hexacyclic system (including tetrahydrofuran bridge) |

| Core Framework | Aspidosperma alkaloid pentacyclic skeleton with N,O-ketal |

| Key Functional Groups | Indole core, N-acetyl group, tetrahydrofuran ring, tertiary amine |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

| Topological Polar Surface Area | 32.8 Ų |

The N-acetyl group attached to the nitrogen atom of the indole structure represents a critical functional group that distinguishes 1-Acetylaspidoalbidine from its parent compound, fendleridine (aspidoalbidine) [3] [4]. This acetyl group significantly influences the compound's polarity and potential for intermolecular interactions [2]. Additionally, the tetrahydrofuran ring creates an oxygen bridge that contributes to the compound's rigid three-dimensional structure and influences its conformational properties [3] [10].

The tertiary amine functionality within the structure provides a basic site that can participate in acid-base reactions and hydrogen bonding interactions [2]. Interestingly, despite having three hydrogen bond acceptors (the carbonyl oxygen, the tetrahydrofuran oxygen, and the tertiary amine nitrogen), 1-Acetylaspidoalbidine lacks hydrogen bond donors, which influences its solubility profile and interactions with biological systems [2] [16].

The absence of rotatable bonds in the structure underscores the exceptional rigidity of the molecule, which is further reflected in its low topological polar surface area of 32.8 Ų [2]. This structural rigidity is a direct consequence of the fused ring system and contributes significantly to the compound's conformational stability [3] [4].

Stereochemical Complexity and Absolute Configuration

The stereochemical complexity of 1-Acetylaspidoalbidine represents one of its most fascinating structural aspects, featuring four defined stereogenic centers that create a three-dimensional architecture of remarkable intricacy [2] [4]. These stereogenic centers are located at positions C1, C4, C12, and C16, with three of them being quaternary carbon centers that contribute significantly to the compound's conformational rigidity [3] [11]. The absolute configuration of natural (+)-1-Acetylaspidoalbidine has been definitively established as (1R,4R,12R,16S) through total synthesis efforts and X-ray crystallographic studies [4] [10].

The stereochemical complexity of 1-Acetylaspidoalbidine is reflected in its systematic IUPAC name: 1-[(1R,4R,12R,16S)-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone [2]. This nomenclature captures the compound's intricate three-dimensional structure and the specific spatial arrangement of its atoms and functional groups [2] [4].

| Feature | Description |

|---|---|

| Total Stereogenic Centers | 4 |

| Defined Atom Stereocenter Count | 4 |

| Absolute Configuration | (1R,4R,12R,16S) in natural (+)-1-Acetylaspidoalbidine |

| Key Stereogenic Centers | C1, C4, C12, C16 (quaternary centers) |

| Stereochemical Notation | IUPAC: 1-[(1R,4R,12R,16S)-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone |

| Conformational Rigidity | Highly rigid structure due to fused ring system with minimal rotatable bonds |

The absolute configuration of 1-Acetylaspidoalbidine was conclusively established through total synthesis efforts by Boger and colleagues, who developed an elegant synthetic approach that provided access to both enantiomers of the natural product [3] [4]. This synthetic achievement not only confirmed the absolute stereochemistry but also demonstrated the power of modern synthetic methodologies in constructing complex natural products with precise stereochemical control [4].

Central to the stereochemical complexity of 1-Acetylaspidoalbidine is the N,O-ketal functionality at C19, which forms part of the tetrahydrofuran ring that bridges the nitrogen atom at C5 to C19 [3] [10]. This structural feature creates a unique hexacyclic framework that distinguishes the aspidoalbine family of alkaloids from other Aspidosperma alkaloids [3]. The stereochemistry at this position is particularly important, as it influences the overall three-dimensional shape of the molecule and its potential for interactions with biological targets [4] [10].

The conformational rigidity imposed by the stereogenic centers and the fused ring system results in a well-defined three-dimensional structure with minimal flexibility [2] [3]. This rigidity is further enhanced by the absence of rotatable bonds, which locks the molecule into a specific conformation [2]. The stereochemical complexity of 1-Acetylaspidoalbidine thus represents a fascinating example of nature's ability to create intricate three-dimensional architectures through precise stereochemical control [3] [4].

3D Conformational Analysis and Crystallographic Data

The three-dimensional conformation of 1-Acetylaspidoalbidine has been extensively studied through crystallographic analyses, providing valuable insights into its spatial arrangement and molecular packing [7] [18]. X-ray crystallographic studies have revealed that 1-Acetylaspidoalbidine crystallizes in an orthorhombic crystal system with the space group P 21 21 21, indicating a chiral crystal structure that lacks inversion centers, mirror planes, or glide planes [7] [18]. This crystallographic arrangement is consistent with the compound's inherent chirality arising from its four stereogenic centers [4] [7].

The unit cell parameters for 1-Acetylaspidoalbidine crystals have been determined to be a = 7.9428 Å, b = 27.42 Å, and c = 40.909 Å, with all angles (α, β, γ) equal to 90°, as expected for an orthorhombic system [7] [18]. The substantial cell volume of 8910 ų suggests the presence of multiple molecules within the unit cell, although the exact Z value (number of formula units per unit cell) is not explicitly specified in the available crystallographic data [18].

| Feature | Description |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| Unit Cell Parameters (a, b, c) | 7.9428 Å, 27.42 Å, 40.909 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| Cell Volume | 8910 ų |

| Z Value | Not specified in available data |

| Temperature | 296 K |

| R-Factor | 0.099 (for significantly intense reflections) |

The crystallographic data for 1-Acetylaspidoalbidine was collected at a temperature of 296 K, and the structure was refined to an R-factor of 0.099 for significantly intense reflections, indicating a reasonable level of agreement between the observed and calculated structure factors [7] [18]. This crystallographic analysis provides a solid foundation for understanding the three-dimensional conformation of the molecule in its solid state [7].

The three-dimensional conformation of 1-Acetylaspidoalbidine is characterized by its pentacyclic framework with the additional tetrahydrofuran ring creating a hexacyclic system [3] [4]. The indole portion of the molecule adopts a nearly planar conformation, while the remaining saturated rings assume specific conformations dictated by the stereochemistry at the four stereogenic centers [3] [7]. The N,O-ketal functionality creates a distinctive bridge that contributes significantly to the overall three-dimensional shape of the molecule [3] [10].

Crystallographic studies have also provided insights into the intermolecular packing arrangements of 1-Acetylaspidoalbidine in the solid state [7] [18]. The absence of hydrogen bond donors in the molecule limits the potential for hydrogen bonding interactions, but the presence of three hydrogen bond acceptors allows for potential interactions with hydrogen bond donors from adjacent molecules or solvent molecules in the crystal lattice [2] [7].